2-Ethoxy-6-fluorophenol

Descripción general

Descripción

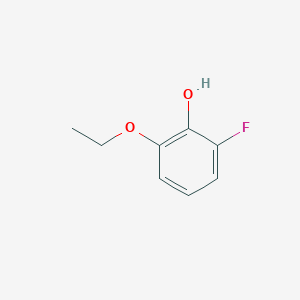

2-Ethoxy-6-fluorophenol: is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an ethoxy group (-OCH2CH3) and a fluorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-fluorophenol can be achieved through several methods:

-

Nucleophilic Aromatic Substitution: : This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile. For instance, 2-fluoro-6-nitrophenol can be reacted with ethanol in the presence of a base to form this compound .

-

Suzuki-Miyaura Coupling: : This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. For example, 2-fluoro-6-bromophenol can be coupled with ethylboronic acid to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include ethanol, sodium hydroxide, and a suitable solvent such as dimethyl sulfoxide (DMSO).

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : 2-Ethoxy-6-fluorophenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide .

-

Reduction: : This compound can be reduced to form corresponding hydroquinones. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used .

-

Substitution: : this compound can undergo electrophilic aromatic substitution reactions. For example, it can react with bromine to form brominated derivatives .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.

Substitution: Bromine, iron(III) bromide as a catalyst, typically in a non-polar solvent.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Brominated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

Fluorinated compounds are known for their enhanced biological activity and stability. 2-Ethoxy-6-fluorophenol has been identified as a potential candidate for drug development due to its favorable lipophilicity and metabolic stability, which enhance bioavailability and affinity for target proteins .

Case Studies

- Antiviral Activity : Research has shown that fluorinated compounds can exhibit significant antiviral properties. For instance, derivatives similar to this compound have demonstrated efficacy against various viruses, including Hepatitis B virus (HBV) and Hepatitis C virus (HCV) in vitro . These compounds often show improved potency compared to their non-fluorinated counterparts.

- Anti-inflammatory Effects : Fluorinated phenols have been reported to possess anti-inflammatory properties, making them suitable for developing new anti-inflammatory drugs. The presence of the fluorine atom in the structure is believed to contribute to this activity by modulating the interaction with biological targets .

Agrochemicals

Pesticide Development

The structural characteristics of this compound make it a valuable intermediate in the synthesis of agrochemicals. Its derivatives have been explored for use as herbicides and fungicides. The incorporation of fluorine into these compounds can enhance their effectiveness and selectivity against pests while reducing toxicity to non-target organisms .

Case Studies

- Herbicidal Activity : Compounds derived from this compound have shown promising results in preliminary studies for controlling weed species. The fluorinated structure aids in improving the herbicide's activity by enhancing its binding affinity to target enzymes involved in plant growth regulation .

Material Science

Liquid Crystals and Polymers

The unique properties of this compound have led to its investigation in material science, particularly in the development of liquid crystals and polymers. The fluorine atom introduces desirable characteristics such as thermal stability and improved solubility in organic solvents, which are crucial for applications in display technologies and advanced materials .

| Application Area | Specific Uses | Benefits of Fluorination |

|---|---|---|

| Medicinal Chemistry | Antiviral drugs, anti-inflammatory agents | Increased bioavailability and potency |

| Agrochemicals | Herbicides, fungicides | Enhanced effectiveness and selectivity |

| Material Science | Liquid crystals, polymers | Improved thermal stability and solubility |

Mecanismo De Acción

The mechanism of action of 2-ethoxy-6-fluorophenol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation and reduction reactions. The ethoxy and fluorine substituents influence its reactivity and interaction with these enzymes .

Comparación Con Compuestos Similares

2-Ethoxy-6-fluorophenol can be compared with other phenolic compounds such as:

2-Methoxy-6-fluorophenol: Similar structure but with a methoxy group instead of an ethoxy group. It has different reactivity and applications.

2-Ethoxy-4-fluorophenol: The position of the fluorine atom is different, leading to variations in chemical properties and reactivity.

2-Ethoxyphenol: Lacks the fluorine substituent, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in the combination of the ethoxy and fluorine substituents, which impart distinct chemical properties and reactivity compared to other similar compounds.

Actividad Biológica

2-Ethoxy-6-fluorophenol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a fluorine atom on a phenolic ring. Its molecular formula is , and it exhibits properties that are influenced by the electron-withdrawing effect of the fluorine atom, which can enhance its lipophilicity and biological availability.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzymatic Interactions

This compound has been shown to interact with various enzymes, particularly cytochrome P450 isoforms. These interactions can influence drug metabolism and may provide insights into potential therapeutic applications.

Case Study: Cytochrome P450 Modulation

A study investigated the effect of this compound on cytochrome P450 3A4 activity. The results indicated that the compound acts as a moderate inhibitor, suggesting its potential role in drug-drug interactions.

Antioxidant Activity

The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity has been linked to the presence of the phenolic hydroxyl group, which can scavenge free radicals.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

| Trolox | 20 |

The biological effects of this compound can be attributed to its ability to modulate biochemical pathways. Its interaction with cellular targets leads to alterations in signal transduction pathways, ultimately influencing cellular responses such as apoptosis and proliferation.

Propiedades

IUPAC Name |

2-ethoxy-6-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXYTVJBWQYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.